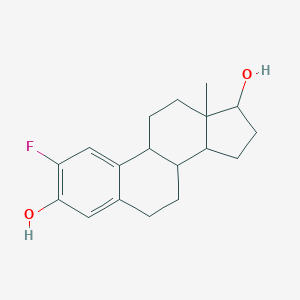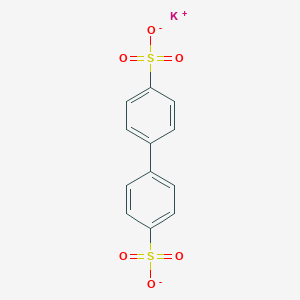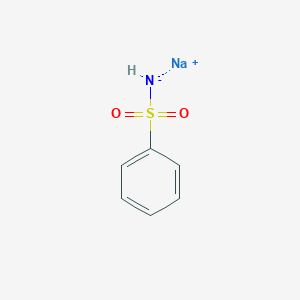![molecular formula C13H7NO4 B231113 8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
8-nitro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-nitro-6H-benzo[c]chromen-6-one, also known as NBCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzo[c]chromen-6-ones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-nitro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In animal models, this compound has been shown to reduce inflammation and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-nitro-6H-benzo[c]chromen-6-one in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell types, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on 8-nitro-6H-benzo[c]chromen-6-one. One direction is to study its potential applications in the treatment of viral infections. This compound has been shown to exhibit activity against various viruses, including HIV and herpes simplex virus. Another direction is to study its potential use as a plant growth regulator. This compound has been shown to stimulate plant growth and improve crop yield. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its synthesis method is well-established, and it has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. This compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, including its potential use in the treatment of viral infections and as a plant growth regulator.
Métodos De Síntesis
The synthesis of 8-nitro-6H-benzo[c]chromen-6-one involves the reaction of 6-hydroxybenzo[c]chromen-6-one with nitric acid and acetic anhydride. The reaction takes place at a low temperature and yields this compound as a yellow crystalline solid. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
8-nitro-6H-benzo[c]chromen-6-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In agriculture, this compound has been studied for its potential use as a pesticide and plant growth regulator. In material science, this compound has been studied for its potential use in organic electronics and optoelectronics.
Propiedades
Fórmula molecular |
C13H7NO4 |
|---|---|
Peso molecular |
241.2 g/mol |
Nombre IUPAC |
8-nitrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7NO4/c15-13-11-7-8(14(16)17)5-6-9(11)10-3-1-2-4-12(10)18-13/h1-7H |
Clave InChI |
KSBJESVKJWHWQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)









![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
